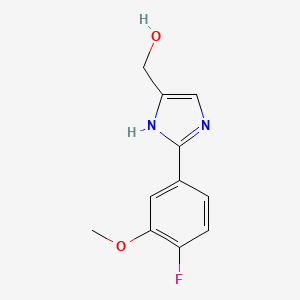
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of fluorine and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles or the condensation of 1,2-diketones with appropriate amines. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is followed by reduction using sodium borohydride to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-ketone.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The fluorine and methoxy groups enhance binding affinity to biological receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3-Methoxyphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methoxyphenyl)imidazole
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol is unique due to the simultaneous presence of both fluorine and methoxy groups on the phenyl ring. This combination enhances its chemical stability, reactivity, and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H11FN2O2 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
[2-(4-fluoro-3-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O2/c1-16-10-4-7(2-3-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clé InChI |
ZVVBHDANWKICII-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC=C(N2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















